2-DECANETHIOL
Overview
Description
2-Decanethiol is an organic compound with the molecular formula C10H22S. It is a type of thiol, characterized by the presence of a sulfur-hydrogen (–SH) group attached to a decane chain. This compound is known for its strong odor and is used in various industrial applications due to its chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Decanethiol can be synthesized through several methods. One common approach involves the reaction of decane with hydrogen sulfide in the presence of a catalyst. This process typically requires high temperatures and pressures to facilitate the reaction. Another method involves the thiolation of decane using thiolating agents such as thiourea or thioacetic acid .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrothiolation of alkenes. This process involves the addition of hydrogen sulfide to an alkene in the presence of a catalyst, resulting in the formation of the thiol. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Decanethiol undergoes various chemical reactions, including:
Oxidation: When exposed to oxidizing agents, this compound can be converted into disulfides or sulfonic acids.
Reduction: It can be reduced to form decane and hydrogen sulfide.
Substitution: The thiol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Decane, hydrogen sulfide.
Substitution: Various substituted decane derivatives.
Scientific Research Applications
2-Decanethiol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form disulfide bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a corrosion inhibitor, particularly in the oil and gas industry, where it helps prevent the degradation of metal surfaces
Mechanism of Action
The mechanism of action of 2-Decanethiol primarily involves its ability to form strong bonds with metal surfaces, thereby inhibiting corrosion. This is achieved through the adsorption of the thiol onto the metal surface, forming a protective film that prevents the interaction of the metal with corrosive agents. Additionally, its ability to form disulfide bonds makes it useful in biological systems for studying protein interactions and enzyme mechanisms .
Comparison with Similar Compounds
Similar Compounds
1-Decanethiol: Similar in structure but differs in the position of the thiol group.
1-Dodecanethiol: Contains a longer carbon chain, resulting in different physical and chemical properties.
1-Octadecanethiol: Even longer carbon chain, used for different applications due to its increased hydrophobicity.
Uniqueness
2-Decanethiol is unique due to its specific chain length and the position of the thiol group, which confer distinct reactivity and physical properties. Its balance of hydrophobicity and reactivity makes it particularly useful in applications such as corrosion inhibition and organic synthesis .
Properties
IUPAC Name |
decane-2-thiol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22S/c1-3-4-5-6-7-8-9-10(2)11/h10-11H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKXKAHGQAWFQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560758 | |
Record name | Decane-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13402-60-3 | |
Record name | Decane-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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